molecular formula C19H12O2 B110427 Dibenzofuran-3-yl(phenyl)methanone CAS No. 6407-29-0

Dibenzofuran-3-yl(phenyl)methanone

Cat. No.: B110427
CAS No.: 6407-29-0
M. Wt: 272.3 g/mol
InChI Key: GRGOAGFQWWNEEP-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Dibenzofuran-3-yl(phenyl)methanone are not well-studied. Benzofuran compounds, a class of compounds to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Cellular Effects

The cellular effects of this compound are not well-documented. Benzofuran compounds have been shown to have anticancer activity against the human ovarian cancer cell line A2780

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Benzofuran compounds have been shown to have strong biological activities, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and change gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that dibenzofuran is a relatively non-toxic compound as evidenced by rats being unaffected after a 200-day diet consisting of 0.025 – 0.4% of DBF .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. Dibenzofuran has been shown to be metabolized by the biphenyl catabolic pathway enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It has been reported that anthracene-dibenzofuran based electron transport type hosts show good electron-transporting features .

Preparation Methods

The synthesis of Dibenzofuran-3-yl(phenyl)methanone involves several methods. One common synthetic route is through the reaction of dibenzofuran with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to improve the efficiency and yield of the reaction .

Chemical Reactions Analysis

Dibenzofuran-3-yl(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation, can occur in the presence of halogens (e.g., chlorine or bromine) and a catalyst like iron(III) chloride (FeCl3).

Scientific Research Applications

Dibenzofuran-3-yl(phenyl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.

    Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Dibenzofuran-3-yl(phenyl)methanone can be compared with other similar compounds, such as:

    Benzofuran: A simpler structure with a single benzofuran ring, known for its antimicrobial and anti-inflammatory properties.

    Dibenzofuran: A parent compound with two benzene rings fused to a central furan ring, used as a heat transfer agent and in the synthesis of other organic compounds.

    Benzothiophene: A sulfur analog of benzofuran, with applications in the development of anticancer and antiviral agents.

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

dibenzofuran-3-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O2/c20-19(13-6-2-1-3-7-13)14-10-11-16-15-8-4-5-9-17(15)21-18(16)12-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGHMCNGJGYVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274734
Record name dibenzofuran-3-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6407-29-0
Record name dibenzofuran-3-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOYLDIBENZOFURAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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